molecular formula C13H13ClN2O2 B4933196 2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide

2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide

Cat. No.: B4933196
M. Wt: 264.71 g/mol
InChI Key: WUPCEYLWZBXHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, crop protection, and material science.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes such as cell division, intracellular transport, and cell signaling. Inhibition of tubulin polymerization leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells. However, its effects on normal cells are not well understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide is its potent anticancer activity. It is also relatively easy to synthesize, making it accessible for research purposes. However, its effects on normal cells need to be further studied to determine its potential toxicity.

Future Directions

Future research on 2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide can focus on its potential applications in crop protection and material science. It can also be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, its toxicity and effects on normal cells need to be further investigated to determine its safety for clinical use.

Synthesis Methods

The synthesis of 2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with hydroxylamine hydrochloride and acetic anhydride to form 2-chloro-5-(hydroxylamino)benzoic acid. This intermediate is then reacted with 3,5-dimethyl-4-isoxazolecarboxylic acid and thionyl chloride to form 2-chloro-5-(3,5-dimethyl-4-isoxazolyl)benzoyl chloride. Finally, this compound is reacted with N-methylamine to yield this compound.

Scientific Research Applications

2-chloro-5-(3,5-dimethyl-4-isoxazolyl)-N-methylbenzamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to possess antifungal and antibacterial properties.

Properties

IUPAC Name

2-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-7-12(8(2)18-16-7)9-4-5-11(14)10(6-9)13(17)15-3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCEYLWZBXHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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